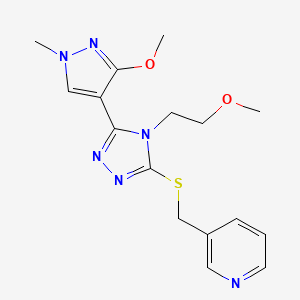
3-Amino-2-chloropyridine-6-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-chloropyridine is a chemical compound with the molecular formula C5H5ClN2 and a molecular weight of 128.56 g/mol . It is used as a reactant in the synthesis of various compounds .
Synthesis Analysis
The synthesis of 3-Amino-2-chloropyridine involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride . The reactions involve these intermediates to react with Grignard reagents to produce the corresponding amides .Molecular Structure Analysis
The molecular structure of 3-Amino-2-chloropyridine is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
3-Amino-2-chloropyridine is used as a reactant of aryl isoindolinediones for the synthesis of anticonvulsants . It is the key intermediate of two kinds of compounds: chlorbenzamide and pirenzepine . It is also used in the Suzuki–Miyaura (SM) coupling reaction .Physical And Chemical Properties Analysis
3-Amino-2-chloropyridine has a density of 130, a melting point of 76-78 °C (lit.), a boiling point of 130-134 °C (12.7517 mmHg), and a flash point of 185 °C . It is soluble in methanol and water (30 g/L), and has a vapor pressure of 0.0107mmHg at 25°C .Applications De Recherche Scientifique
Synthesis of Polyhydroxyindolizidines
Researchers have explored the use of derivatives similar to 3-Amino-2-chloropyridine-6-methanol in the synthesis of polyhydroxyindolizidines, a class of compounds with significant biological activity. For example, Izquierdo et al. (1999) reported on the use of related intermediates in a new and short synthesis pathway for polyhydroxyindolizidines, demonstrating the versatility of these compounds in synthesizing complex molecular structures (Izquierdo et al., 1999).
Novel Synthesis and Properties of Derivatives
Mitsumoto and Nitta (2004) presented a novel synthesis and explored the properties of specific pyridine derivatives, revealing their potential in producing compounds with unique electrochemical and photochemical properties. This research highlights the chemical versatility and potential utility of 3-Amino-2-chloropyridine-6-methanol and its derivatives in various scientific applications (Mitsumoto & Nitta, 2004).
Palladium Catalyzed C-H Halogenation
Sun et al. (2014) explored the use of (6-Amino-2-chloro-3-fluorophenyl)methanol, a compound with a similar structure to 3-Amino-2-chloropyridine-6-methanol, in palladium-catalyzed C-H halogenation. This research demonstrates the application of such compounds in synthesizing multi-substituted arenes under mild conditions, highlighting their importance in organic synthesis (Sun, Sun, & Rao, 2014).
Multi-Component Reaction Accessing Derivatives
A study by Schwerkoske et al. (2005) reported on a novel one-step synthesis of 3-aminoimidazo[1,2-a]pyridines, showcasing the application of amino-pyridine derivatives in facilitating multi-component chemical reactions. This research underscores the utility of 3-Amino-2-chloropyridine-6-methanol and its derivatives in complex organic synthesis processes (Schwerkoske, Masquelin, Perun, & Hulme, 2005).
Synthesis of Pyridines
Another application involves the efficient conversion of cyclic six-membered imines into pyridines, as discussed by Kimpe et al. (1996). This research highlights the role of chlorination and dehydrochlorination processes in the synthesis of pyridines, pointing to the broader utility of 3-Amino-2-chloropyridine-6-methanol in the preparation of heterocyclic compounds (Kimpe, Keppens, & Fonck, 1996).
Mécanisme D'action
Safety and Hazards
3-Amino-2-chloropyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice .
Orientations Futures
The Suzuki–Miyaura (SM) cross-coupling reaction, which uses 3-Amino-2-chloropyridine, is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . This suggests that the use of 3-Amino-2-chloropyridine in such reactions has broad future prospects.
Propriétés
IUPAC Name |
(5-amino-6-chloropyridin-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c7-6-5(8)2-1-4(3-10)9-6/h1-2,10H,3,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGKIZXXLSDEFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1CO)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Amino-6-chloropyridin-2-yl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[bis(2-chloroethyl)sulfamoyl]-N-(4-bromophenyl)benzamide](/img/structure/B2575917.png)

![1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione](/img/structure/B2575919.png)


![N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2575922.png)
![methyl 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)propanoate](/img/structure/B2575923.png)
![1,7-dimethyl-3-(2-methylallyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2575926.png)

![2-[4-(aminomethyl)phenyl]-3,5,7,8-tetrahydro-4H-thiino[4,3-d]pyrimidin-4-one](/img/structure/B2575931.png)
![(E)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2575932.png)
![4-(N,N-diallylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2575933.png)
![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2575935.png)
